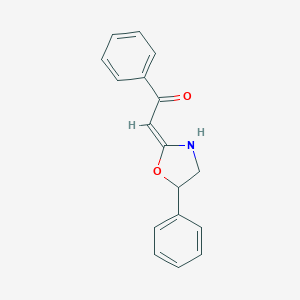
9,12-Oxo-1,4-octanobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,12-Oxo-1,4-octanobenzene, also known as 9,12-dioxo-1,4-octanobenzene, is a chemical compound with a molecular formula of C14H12O2. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound has gained attention in scientific research due to its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. In
Mécanisme D'action
The mechanism of action of 9,12-Oxo-1,4-octanobenzene is not well understood. However, it is believed that this compound acts as an oxidizing agent, which can react with nucleophiles such as amines and alcohols. This reaction can lead to the formation of various functional groups, including ketones, aldehydes, and carboxylic acids.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 9,12-Oxo-1,4-octanobenzene. However, it has been reported that this compound has low toxicity and does not exhibit any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9,12-Oxo-1,4-octanobenzene in lab experiments is its high reactivity, which makes it a useful building block in organic synthesis. Additionally, it has a relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in aqueous reactions.
Orientations Futures
There are several future directions for the research on 9,12-Oxo-1,4-octanobenzene. One potential area of research is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields, including materials science and pharmaceuticals. Finally, the development of new derivatives of 9,12-Oxo-1,4-octanobenzene could lead to the discovery of new compounds with improved properties and potential applications.
Méthodes De Synthèse
The synthesis of 9,12-Oxo-1,4-octanobenzene can be achieved through several methods, including the oxidation of 1,4-dihydroxyoctane with potassium permanganate and the reaction of 1,4-dibromooctane with potassium tert-butoxide. However, the most common method is the oxidation of 1,4-dihydroxyoctane with lead tetraacetate. This method involves the addition of lead tetraacetate to a solution of 1,4-dihydroxyoctane in dichloromethane, followed by stirring at room temperature for several hours. The resulting yellow solid is then filtered, washed with water and dried to yield 9,12-Oxo-1,4-octanobenzene.
Applications De Recherche Scientifique
9,12-Oxo-1,4-octanobenzene has been used in various scientific research applications, including organic synthesis and materials science. It has been used as a building block in the synthesis of various compounds, including polyesters, polyamides, and polyurethanes. Additionally, it has been used as a precursor in the synthesis of functionalized polymers and dendrimers. In materials science, 9,12-Oxo-1,4-octanobenzene has been used as a monomer in the synthesis of liquid crystalline polymers, which have potential applications in electronic and optical devices.
Propriétés
Formule moléculaire |
C14H16O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
bicyclo[8.2.2]tetradeca-1(12),10,13-triene-4,7-dione |
InChI |
InChI=1S/C14H16O2/c15-13-7-5-11-1-2-12(4-3-11)6-8-14(16)10-9-13/h1-4H,5-10H2 |
Clé InChI |
CPESJPCYVMFANU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)CCC2=CC=C(CCC1=O)C=C2 |
SMILES canonique |
C1CC(=O)CCC2=CC=C(CCC1=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)

![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)



![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)

![2-[(E)-4-Chlorophenacylidene]thiazolidine](/img/structure/B230475.png)


methylene]malononitrile](/img/structure/B230500.png)

